Decylplastoquinone
Overview
Description
Decylplastoquinone is a member of the class of 1,4-benzoquinones, characterized by a quinone ring substituted at positions 2 and 3 by methyl groups and at position 5 by a decyl group . This compound is known for its role as a cofactor in various biological processes, particularly in electron transfer chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylplastoquinone can be synthesized through a multi-step process involving the alkylation of 2,3-dimethyl-1,4-benzoquinone with decyl bromide under basic conditions . The reaction typically requires a strong base such as potassium carbonate and an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, followed by purification through column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, strong bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
Scientific Research Applications
Decylplastoquinone has garnered significant attention in various scientific fields due to its redox-active properties :
Chemistry: Used as a model compound for studying electron transfer processes and redox reactions.
Biology: Investigated for its role in photosynthetic electron transport chains and as a potential antioxidant.
Medicine: Explored for its potential therapeutic applications in preventing oxidative stress-related diseases.
Industry: Utilized in the synthesis of advanced materials and as a component in redox-active polymers.
Mechanism of Action
Decylplastoquinone exerts its effects primarily through its role in electron transfer processes . It acts as an electron carrier in biological systems, facilitating the transfer of electrons between different molecules. This process is crucial in maintaining the redox balance within cells and preventing oxidative damage. The compound targets various molecular pathways involved in electron transport, particularly within the mitochondria .
Comparison with Similar Compounds
Plastoquinone: A naturally occurring quinone involved in photosynthesis, with a similar structure but a longer isoprenoid side chain.
Ubiquinone (Coenzyme Q10): Another quinone compound involved in mitochondrial electron transport, with a different side chain structure.
Uniqueness of Decylplastoquinone: this compound is unique due to its specific decyl side chain, which imparts distinct physicochemical properties and influences its behavior in biological systems. Unlike plastoquinone and ubiquinone, this compound is more hydrophobic, which affects its solubility and interaction with cellular membranes .
Biological Activity
Decylplastoquinone (DPQ) is a synthetic analogue of plastoquinone, a crucial component in the electron transport chain of photosynthesis and respiration. Its biological activity is primarily linked to its role in redox reactions and interactions with various proteins, particularly in plant systems. This article delves into the molecular mechanisms, structural insights, and biological implications of DPQ, supported by relevant research findings.
This compound functions as an electron carrier in the thylakoid membranes of chloroplasts. Its interaction with the cytochrome b6f complex is particularly significant. Recent studies utilizing high-resolution cryo-electron microscopy have revealed that DPQ occupies specific sites within the cytochrome b6f complex, facilitating electron transfer during photosynthesis.
- Binding Sites : DPQ adopts a unique position in the Qn site of the cytochrome b6f complex, distinct from natural substrates. This positioning is critical for its role in catalysis and electron transfer processes .
- Conformational Dynamics : The dynamic movement of the iron-sulfur protein (ISP) within the cytochrome b6f complex is influenced by DPQ binding. Structural studies indicate that the ISP undergoes significant conformational changes upon interaction with DPQ, which may enhance substrate exchange mechanisms .
Biological Implications
The biological activity of DPQ extends beyond its role as an electron carrier. It has been shown to influence various biochemical pathways and physiological responses in plants.
- Inhibition of Kinase Activity : Research indicates that reduced forms of DPQ can inhibit the autokinase activity of certain chloroplast proteins, such as CSK (chloroplast sensor kinase). This inhibition is linked to redox state changes within iron-sulfur clusters, suggesting a regulatory role for DPQ in chloroplast signaling pathways .
- Photosynthetic Efficiency : The presence of DPQ affects the efficiency of photosynthetic processes by modulating electron flow through the photosystem II (PSII) complex. Studies show that DPQ can alter fluorescence induction profiles, indicating changes in electron transport dynamics .
Case Studies and Research Findings
Several studies have highlighted the biological activity and significance of this compound:
- Photosynthetic Performance : A study on Arabidopsis demonstrated that varying concentrations of DPQ influenced photosynthetic rates and chlorophyll fluorescence parameters, indicating its role in optimizing light energy capture .
- Redox Regulation : In a controlled experiment, treatment with DPQ led to significant alterations in redox states within chloroplasts, impacting downstream signaling pathways associated with stress responses .
- Structural Analysis : High-resolution structural analyses have provided insights into how DPQ interacts with key proteins involved in photosynthesis. The observed structural conformations reveal potential pathways for improving plant resilience through targeted manipulation of plastoquinone analogues .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNQQQRDLMWNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409010 | |
Record name | Decylplastoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112055-76-2 | |
Record name | Decylplastoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112055-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decylplastoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decylplastoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Decylplastoquinone interact with Photosystem I, and what are the downstream effects?
A: this compound (dPQ) interacts with Photosystem I (PSI) by quenching the excited state of chlorophyll (Chl) within the PSI antenna complex [, ]. This quenching effect reduces the fluorescence emission of PSI and impacts the balance between different Chl de-excitation pathways []. Specifically, dPQ increases heat dissipation within PSI and decreases its photochemical capacity []. This interaction also leads to a retardation of P700 photooxidation under limiting light conditions []. These findings suggest that the redox state of the plastoquinone pool, influenced by dPQ, plays a significant role in regulating PSI energy dissipation and photochemical activity.
Q2: How does the phosphorylation state of Photosystem II influence the binding of herbicides and this compound?
A: Research suggests that phosphorylation of the Photosystem II (PSII) core complex can reduce the binding affinity for various photosynthetic herbicides []. This effect is also observed with synthetic quinones, including this compound, and the electron acceptor 2,6-dichlorophenolindophenol []. The study found four distinct PSII core populations with varying phosphorylation levels and corresponding differences in herbicide binding affinities []. This heterogeneity in PSII core phosphorylation could be a contributing factor to the different responses observed in vivo []. These findings highlight the complexity of PSII regulation and the potential impact of phosphorylation on herbicide and quinone binding dynamics.
Q3: Are there analytical techniques available to study the interactions of this compound with Photosystem I and II?
A: Yes, several analytical techniques are employed to investigate the interactions of this compound with photosystems. Fluorescence spectroscopy is used to monitor changes in chlorophyll fluorescence emission upon dPQ addition, reflecting alterations in energy transfer and dissipation within the photosystems [, ]. Photoacoustic measurements provide insights into the photochemical capacity and heat dissipation changes in PSI upon dPQ treatment []. Herbicide binding assays, utilizing radiolabeled or fluorescently tagged herbicides, help determine the binding affinities and competition between dPQ and herbicides for the QB binding site in PSII []. These methods, along with others like electron paramagnetic resonance (EPR) spectroscopy, contribute to a comprehensive understanding of dPQ's interactions with photosynthetic processes.
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